3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold-catalyzed cascade reactions of skipped diynes and pyrroles . This reaction proceeds through consecutive regioselective hydroarylation of two alkynes with a pyrrole, followed by a 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism by which cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with similar targets as other heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta[b]indole: Similar in structure but with an indole ring instead of a pyrrole ring.
Cyclohepta[b]benzofuran: Features a benzofuran ring fused to a seven-membered ring.
Cyclohepta[b]thiophene: Contains a thiophene ring fused to a seven-membered ring.
Uniqueness
Cyclohepta[b]pyrrole-2,8-dione, 1,3-dihydro-3-methyl- is unique due to its specific fusion of a seven-membered ring with a pyrrole ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-methyl-1,3-dihydrocyclohepta[b]pyrrole-2,8-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(12)9(7)11-10(6)13/h2-6H,1H3,(H,11,13) |
InChI Key |
NJQAGYMAYSNVPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=O)C=CC=C2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.